"2,2-Dimethyl-5-hexenoic acid chemical properties"
"2,2-Dimethyl-5-hexenoic acid chemical properties"
An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethyl-5-hexenoic acid
Introduction
2,2-Dimethyl-5-hexenoic acid (CAS No: 58203-68-2) is a bifunctional organic compound featuring a carboxylic acid and a terminal alkene.[1] This unique structural arrangement, combining a sterically hindered acid moiety with a reactive double bond, makes it a valuable building block in organic synthesis, material science, and drug development. The gem-dimethyl group at the α-position to the carboxyl group introduces significant steric hindrance, which influences the reactivity of the acid functionality and provides conformational rigidity. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and spectroscopic profile, tailored for researchers and development scientists.
Physicochemical and Structural Properties
2,2-Dimethyl-5-hexenoic acid possesses a molecular formula of C₈H₁₄O₂ and a molecular weight of 142.20 g/mol .[1] Its structure combines a six-carbon chain with two key functional groups. The physical state and solubility are expected to be similar to related C6 and C8 carboxylic acids, such as 5-hexenoic acid, which is a liquid at room temperature with a pungent odor and limited solubility in water but good solubility in organic solvents.[2]
Table 1: Core Physicochemical Properties of 2,2-Dimethyl-5-hexenoic acid
| Property | Value | Source |
| IUPAC Name | 2,2-dimethylhex-5-enoic acid | [1] |
| CAS Number | 58203-68-2 | [1] |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| SMILES | CC(C)(CCC=C)C(=O)O | [1] |
| InChIKey | LUOVXOGESOTATJ-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 37.3 Ų | [1] |
| XLogP3-AA (logP) | 2.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Synthesis Methodology: A Self-Validating Protocol
A robust and common strategy for synthesizing α,α-disubstituted carboxylic acids is through the alkylation of an ester enolate, followed by hydrolysis. This approach provides excellent control over the substitution pattern.
Rationale: The synthesis begins with a readily available starting material, methyl isobutyrate. Deprotonation at the α-carbon using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is a standard and highly efficient method for generating a lithium enolate. The choice of an aprotic polar solvent like tetrahydrofuran (THF) is critical as it solvates the lithium cation without interfering with the highly reactive enolate. The subsequent Sₙ2 reaction with an appropriate electrophile, 4-bromo-1-butene, introduces the desired butenyl side chain. Finally, saponification (base-catalyzed hydrolysis) followed by acidic workup yields the target carboxylic acid.
Experimental Protocol: Synthesis of 2,2-Dimethyl-5-hexenoic acid
-
Enolate Formation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.1 eq) followed by the dropwise addition of n-butyllithium (1.1 eq, typically 2.5 M in hexanes). Stir for 30 minutes at -78 °C to form Lithium Diisopropylamide (LDA).
-
Add methyl 2,2-dimethylpropanoate (methyl isobutyrate, 1.0 eq) dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
-
Alkylation:
-
To the enolate solution, add 4-bromo-1-butene (1.2 eq) dropwise while maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification (Ester):
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude methyl 2,2-dimethyl-5-hexenoate.
-
Purify the crude ester via flash column chromatography (silica gel, hexane/ethyl acetate gradient).
-
-
Hydrolysis to Carboxylic Acid:
-
Dissolve the purified ester in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add an excess of sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of cold 6 M hydrochloric acid (HCl).
-
Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford pure 2,2-Dimethyl-5-hexenoic acid.
-
Chemical Reactivity
The molecule's reactivity is dictated by its two functional groups. The carboxylic acid can undergo typical derivatization reactions, while the terminal alkene is susceptible to a variety of addition and oxidative reactions.[3]
-
Reactions of the Carboxylic Acid Group:
-
Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or via an acyl chloride intermediate yields the corresponding ester.
-
Amide Formation: Conversion to an acyl chloride (using SOCl₂ or (COCl)₂) followed by reaction with an amine produces an amide. Direct coupling with an amine using peptide coupling reagents (e.g., DCC, EDC) is also feasible.
-
Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce the carboxylic acid to the corresponding primary alcohol, 2,2-dimethyl-5-hexen-1-ol, without affecting the terminal alkene.
-
-
Reactions of the Terminal Alkene Group:
-
Hydrogenation: Catalytic hydrogenation (e.g., H₂, Pd/C) will selectively reduce the double bond to yield the saturated 2,2-dimethylhexanoic acid.[4][5]
-
Halogenation: Addition of halogens like Br₂ or Cl₂ across the double bond results in the corresponding 5,6-dihalo derivative.[6]
-
Epoxidation: Reaction with a peroxy acid such as m-CPBA yields the corresponding epoxide, 2,2-dimethyl-3-(oxiran-2-yl)propanoic acid.
-
Oxidative Cleavage: Ozonolysis (O₃) followed by an oxidative workup (e.g., H₂O₂) will cleave the double bond to produce 2,2-dimethyl-5-oxopentanoic acid and eventually, after further oxidation of the intermediate aldehyde, 2,2-dimethyladipic acid.[7] The terminal carbon is oxidized to CO₂.[7]
-
Spectroscopic Profile
The structural features of 2,2-Dimethyl-5-hexenoic acid give rise to a distinct spectroscopic signature.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Absorption Range |
| ¹H NMR | -COOH | ~10-12 ppm (broad singlet) |
| =CH- | ~5.7-5.9 ppm (multiplet) | |
| =CH₂ | ~4.9-5.1 ppm (multiplet) | |
| -CH₂-C=C | ~2.1-2.3 ppm (multiplet) | |
| C-CH₂-C | ~1.5-1.7 ppm (multiplet) | |
| -C(CH₃)₂ | ~1.2 ppm (singlet) | |
| ¹³C NMR | -C=O | ~180-185 ppm |
| =CH- | ~138 ppm | |
| =CH₂ | ~115 ppm | |
| -C(CH₃)₂ | ~40-45 ppm | |
| Alkyl carbons | ~20-40 ppm | |
| IR Spectroscopy | O-H stretch (acid) | 2500-3300 cm⁻¹ (very broad) |
| C-H stretch (sp³) | 2850-3000 cm⁻¹ | |
| C-H stretch (sp²) | 3010-3100 cm⁻¹ | |
| C=O stretch | ~1710 cm⁻¹ (strong) | |
| C=C stretch | ~1640 cm⁻¹ (medium) | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 142 |
| Key Fragments | m/z = 125 ([M-OH]⁺), m/z = 97 ([M-COOH]⁺) |
Analysis:
-
¹H NMR: The most downfield signal will be the acidic proton, appearing as a broad singlet.[8] The vinyl protons will form a complex multiplet system between 4.9 and 5.9 ppm. The singlet for the two equivalent methyl groups around 1.2 ppm will be a key identifier.
-
¹³C NMR: The carbonyl carbon will be significantly downfield.[9] PubChem indicates that a ¹³C NMR spectrum is available for this compound.[1]
-
IR Spectroscopy: The spectrum will be dominated by a very broad O-H stretch characteristic of a hydrogen-bonded carboxylic acid dimer, and a strong carbonyl (C=O) absorption around 1710 cm⁻¹.[8][9]
-
Mass Spectrometry: The molecular ion peak is expected at m/z 142. Common fragmentations for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45).[9][10]
Safety and Handling
While specific toxicity data for 2,2-Dimethyl-5-hexenoic acid is limited, data from analogous compounds like hexanoic acid and its derivatives suggest appropriate caution is necessary. Hexanoic acids are known to be irritating to the eyes, skin, and respiratory tract.[11] The GHS classification for the saturated analog, 2,2-dimethylhexanoic acid, indicates it may be corrosive to metals and cause severe skin burns and eye damage.[4] Similarly, 5-hexenoic acid is classified as a corrosive liquid that causes severe skin burns and eye damage.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[12] Avoid contact with skin and eyes.[13]
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and bases.[11][13]
Conclusion
2,2-Dimethyl-5-hexenoic acid is a versatile chemical intermediate with distinct reactivity profiles at its two functional centers. The sterically encumbered carboxylic acid and the accessible terminal alkene allow for orthogonal chemical modifications, making it a powerful tool for constructing complex molecular architectures. The synthetic protocols, reactivity patterns, and spectroscopic data outlined in this guide provide a foundational understanding for its application in advanced chemical research and development.
References
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The Good Scents Company. (n.d.). (E)-2-hexenoic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10582886, 2,2-Dimethyl-5-hexenoic acid. Retrieved from [Link]
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ChemSynthesis. (n.d.). 5-hexenoic acid. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 5-Hexenoic acid (CAS 1577-22-6). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10701854, 2-Methyl-5-hexenoic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]
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YouTube. (2011). Spectroscopy of Carboxylic Acids. Retrieved from [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Hexanoic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 21.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). Retrieved from [Link]
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AQA. (2015). A-level Chemistry Specification. Retrieved from [Link]
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Technical Disclosure Commons. (2023). Improved process for the preparation of (±) 4-amino-5-hexenoic acid. Retrieved from [Link]
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ACS Publications. (2018). Oxidative Cleavage of Long-Chain Terminal Alkenes to Carboxylic Acids. Industrial & Engineering Chemistry Research. Retrieved from [Link]
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ResearchGate. (2008). Stereoselective Synthesis of Trienoic Acids: Synthesis of Retinoic Acids and Analogues. Retrieved from [Link]
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